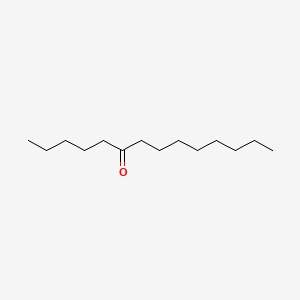
6-Tetradecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tetradecanone, also known as tetradecan-6-one, is an organic compound with the molecular formula C₁₄H₂₈O. It is a ketone with a fourteen-carbon chain, where the carbonyl group is located at the sixth carbon atom. This compound is part of the broader class of aliphatic ketones and is known for its distinct chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Tetradecanone can be synthesized through several methods. One common approach involves the oxidation of tetradecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of decane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process involves heating tetradecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to tetradecanol using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various alcohols and derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Tetradecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Tetradecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Tetradecanone: Similar structure but with the carbonyl group at the second carbon.
4-Tetradecanone: Carbonyl group at the fourth carbon.
8-Tetradecanone: Carbonyl group at the eighth carbon.
Comparison: 6-Tetradecanone is unique due to the position of its carbonyl group, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Propriétés
Numéro CAS |
6836-42-6 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
tetradecan-6-one |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
OAFHCOXSIJKFEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


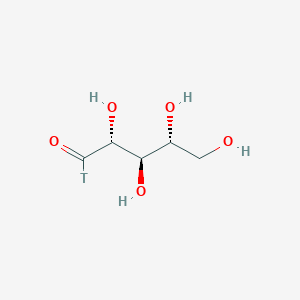

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
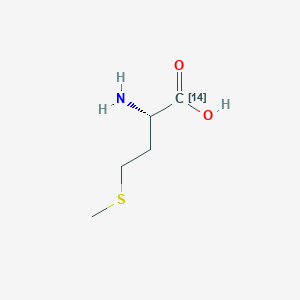
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
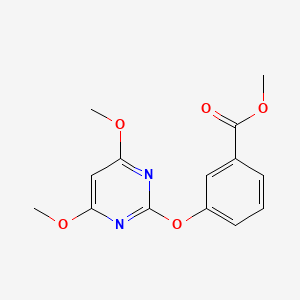
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
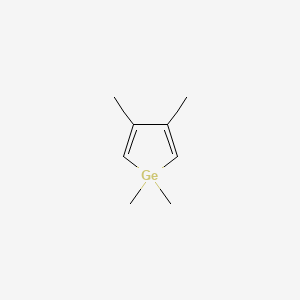
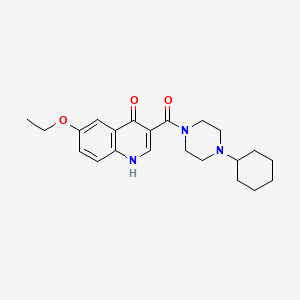



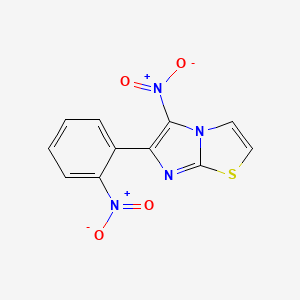
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
